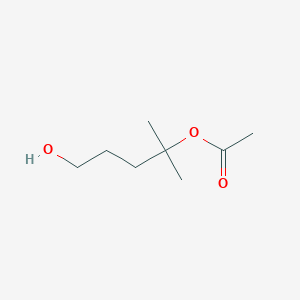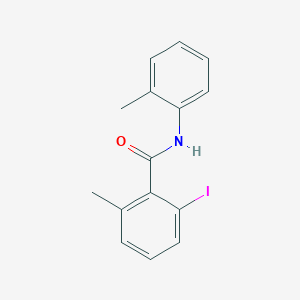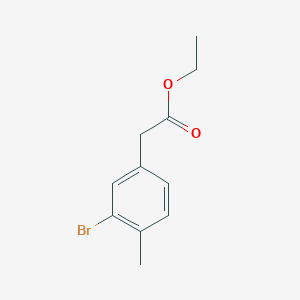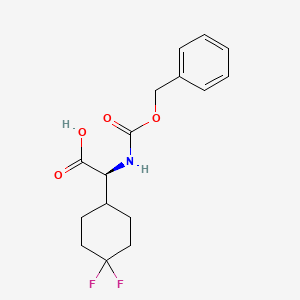![molecular formula C18H41NO2Si2 B6325282 3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine CAS No. 130369-34-5](/img/structure/B6325282.png)
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine is a chemical compound with the molecular formula C18H41NO2Si2 . It has a molecular weight of 359.69464 . This compound was first synthesized in 2013.
Chemical Reactions Analysis
Tert-butyldimethylsilyl compounds can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . They can react with hydroxyl groups under mild conditions to form corresponding silyl ethers . They can also react with ketones, esters, or amides to form corresponding enol silyl ethers .科学的研究の応用
BDCMA is widely used in scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BDCMA is also used in the synthesis of polymers and other materials. It is also used in the synthesis of peptides, carbohydrates, and other biomolecules. BDCMA is also used in the synthesis of dyes, pigments, and other colorants.
作用機序
BDCMA is an amine, and it acts as a nucleophile in reactions. It can react with electrophiles such as carbonyl compounds, halides, and other electron-deficient species. The reaction of BDCMA with electrophiles is a nucleophilic substitution reaction, in which the amine group of BDCMA replaces the leaving group of the electrophile.
Biochemical and Physiological Effects
BDCMA has not been studied extensively for its biochemical and physiological effects. However, it is known to be non-toxic and non-irritating. It is also not known to have any significant effects on the environment.
実験室実験の利点と制限
The main advantages of using BDCMA in lab experiments are its low cost and ease of use. It is also a versatile compound that can be used in a variety of synthetic reactions. The main limitation of using BDCMA in lab experiments is its low reactivity, which can make it difficult to obtain good yields in some reactions.
将来の方向性
There are several potential future directions for the use of BDCMA in scientific research. These include the development of new synthetic routes for the synthesis of pharmaceuticals and other organic compounds, the development of new polymers and other materials, and the development of new peptides, carbohydrates, and other biomolecules. Additionally, further research could be conducted to explore the biochemical and physiological effects of BDCMA, as well as its potential environmental impact.
合成法
BDCMA can be synthesized using an aldol condensation reaction between 3-bromo-2-methylcyclobutanone and tert-butyldimethylsilyl amine. The reaction is carried out in a solvent such as toluene or dichloromethane at room temperature. The reaction yields a product with a yield of approximately 95%.
Safety and Hazards
特性
IUPAC Name |
3,3-bis[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41NO2Si2/c1-16(2,3)22(7,8)20-13-18(11-15(19)12-18)14-21-23(9,10)17(4,5)6/h15H,11-14,19H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLVJYLLRAIAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1(CC(C1)N)CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41NO2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














